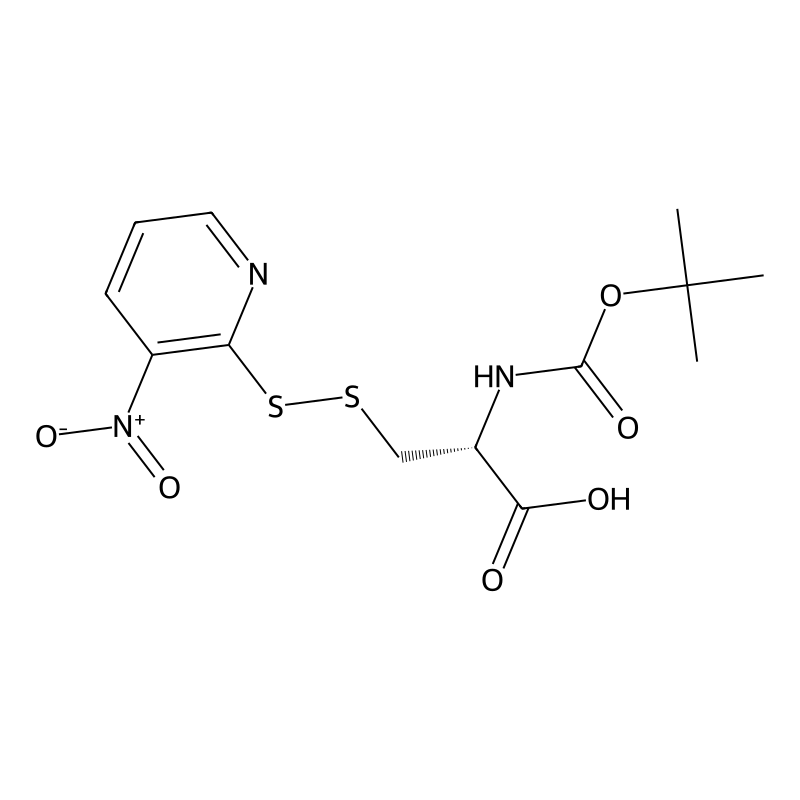

Boc-cys(npys)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-cysteine (3-nitro-2-pyridinesulfenyl) hydroxyl, commonly referred to as Boc-Cys(Npys)-OH, is a derivative of the amino acid cysteine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 3-nitro-2-pyridinesulfenyl (Npys) group on the thiol side chain. This compound is significant in peptide synthesis due to its ability to protect thiol groups during

Boc-Cys(Npys)-OH does not have a direct biological action. Its mechanism of action lies in its ability to control the formation of disulfide bonds during peptide synthesis. Disulfide bonds play a crucial role in stabilizing the three-dimensional structure (conformation) of peptides and proteins, which is essential for their proper function []. By allowing for site-directed disulfide bond formation, Boc-Cys(Npys)-OH helps researchers create peptides with specific conformations, enabling them to study protein folding, function, and potential therapeutic applications.

Identifying T Cell Epitopes:

- T cells recognize and attack foreign invaders by binding to specific protein fragments called epitopes. However, some epitopes containing cysteine residues lose their activity when their reactive thiol groups are blocked by irreversible modifications.

- BCNP offers a solution by selectively modifying these cysteine thiols. It acts as a protecting group, forming a reversible bond with the cysteine that mimics a disulfide bond but can be cleaved later.

- This allows researchers to identify epitopes that require free cysteines for T cell activation without compromising their natural structure and function.

Peptide Synthesis and Conjugation:

- BCNP finds application in solid-phase peptide synthesis, a technique for creating custom peptides in the lab.

- The Npys protecting group on the cysteine residue ensures proper chain assembly during peptide synthesis.

- Once synthesis is complete, the Npys group can be selectively removed to reveal a free cysteine, enabling further conjugation with other molecules or biomolecules. This allows the creation of complex peptide-based conjugates for research purposes.

Studying Disulfide Bond Formation:

- Disulfide bonds play a crucial role in protein structure and stability. BCNP can be used to investigate disulfide bond formation and rearrangement within proteins.

- By strategically incorporating BCNP-protected cysteine residues into peptides, researchers can study how these residues participate in disulfide bond formation and how these bonds affect protein folding and function.

Chemical Modification of Proteins:

- BCNP's ability to reversibly modify cysteine residues makes it useful for targeted protein modification.

- By attaching functional groups to the free cysteine after Npys removal, researchers can introduce new properties or functionalities to proteins, enabling studies on protein-protein interactions, enzyme activity, and other aspects of protein behavior.

- Formation of Disulfide Bonds: The Npys group facilitates the formation of unsymmetrical disulfide bonds, which are crucial in stabilizing peptide structures .

- Selective Deprotection: Under reducing conditions, the Npys group can be cleaved to regenerate the free thiol, allowing for further functionalization or coupling with other peptides .

- Blocking Thiols: It is used to block thiol groups in proteins and peptides, which is essential for identifying thiol-containing T cell epitopes in immunological studies .

Boc-Cys(Npys)-OH exhibits notable biological activity due to its role in modulating thiol groups. Its ability to protect cysteine residues is vital in maintaining the structural integrity of proteins and peptides during synthesis. The compound has been effectively utilized in studies aimed at identifying T cell epitopes, which are critical for vaccine development and immunotherapy . Additionally, its selective reactivity allows researchers to manipulate peptide structures for enhanced biological activity.

The synthesis of Boc-Cys(Npys)-OH typically involves several steps:

- Protection of Cysteine: The amino group of cysteine is protected using the Boc group.

- Sulfenylation: The thiol group is modified with the Npys moiety through a sulfenylation reaction.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%) .

An example protocol involves coupling Boc-Cys(Npys)-OH with a resin in solid-phase peptide synthesis, followed by deprotection and cleavage steps to yield the desired peptide .

Boc-Cys(Npys)-OH finds applications in various fields:

- Peptide Synthesis: Its protective properties make it invaluable in synthesizing complex peptides while avoiding unwanted side reactions.

- Immunology Research: It is used to study T cell responses by blocking thiol groups and identifying relevant epitopes .

- Drug Development: The compound's ability to stabilize thiols can be leveraged in designing peptide-based therapeutics.

Studies involving Boc-Cys(Npys)-OH have focused on its interactions with various biological molecules. It has been shown to effectively block thiol-containing peptides, facilitating the identification of specific T cell epitopes. This interaction is crucial for understanding immune responses and developing targeted immunotherapies . Furthermore, its reactivity with other thiols can be exploited to create new peptide constructs with tailored properties.

Several compounds share structural similarities with Boc-Cys(Npys)-OH but differ in their protective groups or functional modifications. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Cysteine | Contains only the Boc protecting group | Simpler structure without additional functional groups |

| Fmoc-Cysteine | Uses a fluorenylmethyloxycarbonyl protecting group | Different deprotection conditions than Boc derivatives |

| Cysteine (unprotected) | No protecting groups | Highly reactive; prone to oxidation and undesired reactions |

| Boc-Cys(Ad) | Contains an adamantyl protecting group | Offers steric hindrance; useful for specific applications |

Boc-Cys(Npys)-OH stands out due to its unique Npys moiety, which allows for selective deprotection and facilitates disulfide bond formation, making it particularly useful in complex peptide synthesis and immunological studies .

Synthetic Routes and Methodologies

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of Boc-cys(npys)-OH into solid-phase peptide synthesis represents a critical advancement in peptide chemistry, particularly for the synthesis of cysteine-rich peptides with controlled disulfide bond formation [1]. The compound serves as a building block in both Boc/benzyl and Fmoc/tert-butyl strategies, though its stability characteristics make it particularly suitable for Boc-based protocols [4]. In solid-phase peptide synthesis applications, Boc-cys(npys)-OH is typically coupled to peptidyl resins using standard coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) [2].

The coupling efficiency of Boc-cys(npys)-OH in solid-phase peptide synthesis has been demonstrated through systematic studies showing complete incorporation within four-hour reaction periods at 100 millimolar concentrations [2]. The compound exhibits excellent compatibility with ChemMatrix resins, which provide optimal swelling properties in both organic and aqueous buffer systems [14]. During peptide chain elongation, the Npys protecting group remains stable under standard deprotection conditions, including treatment with trifluoroacetic acid for Boc removal [4].

Research has shown that Boc-cys(npys)-OH integration into solid-phase peptide synthesis protocols enables site-directed disulfide bond formation through controlled sulfenylation reactions [3]. The methodology has been successfully applied to the synthesis of complex peptides including cyclotides and conotoxins, where precise disulfide connectivity is essential for biological activity [5]. The compound's utility extends to native chemical ligation strategies, where the Npys group serves as an activating moiety for thiol-disulfide exchange reactions [14].

Boc Protection Strategies for Amino Group Stability

The tert-butoxycarbonyl (Boc) protecting group in Boc-cys(npys)-OH provides robust protection for the amino terminus during peptide synthesis operations [24]. The Boc group exhibits exceptional stability under basic conditions and is selectively removed using trifluoroacetic acid concentrations ranging from 20% to 50% [24]. This acid-labile characteristic enables orthogonal protection strategies when combined with the Npys thiol-protecting group [25].

Comparative analysis of Boc versus Fmoc strategies demonstrates that Boc protection offers superior performance for base-sensitive peptide sequences and hydrophobic peptides [25]. The Boc group's stability to catalytic hydrogenation and hydrolytic conditions provides additional synthetic advantages over alternative amino-protecting groups [24]. In peptide synthesis applications, the Boc strategy requires specialized equipment for hydrogen fluoride-mediated final deprotection, but offers enhanced peptide solubility characteristics [25].

The chemical stability profile of the Boc group in Boc-cys(npys)-OH has been extensively characterized through accelerated degradation studies [27]. The protecting group demonstrates thermal stability up to approximately 160 degrees Celsius with decomposition, and maintains integrity under standard storage conditions at -15 degrees Celsius [27]. The optical activity of Boc-cys(npys)-OH, measured as [α]20/D -94±5° in methanol, confirms the preservation of stereochemical integrity during synthesis and storage [1].

Npys Group Introduction via Sulfenylation Reactions

The introduction of the 3-nitro-2-pyridinesulfenyl (Npys) group onto cysteine residues occurs through direct sulfenylation reactions using Npys-Cl as the primary reagent [13]. The reaction mechanism involves nucleophilic attack of the cysteine thiol group on the electrophilic sulfur center of Npys-Cl, resulting in the formation of the mixed disulfide bond characteristic of Boc-cys(npys)-OH [15]. Alternative sulfenylation reagents, including 4-fluorophenyl 3-nitro-2-pyridinesulfenate, have been developed to provide improved stability and controllable reactivity compared to the conventional Npys-Cl approach [13].

The sulfenylation reaction typically proceeds under mild basic conditions using triethylamine or diisopropylethylamine as the base, with reaction completion occurring within 1-2 hours at room temperature [13]. The reaction selectivity for thiol groups over other nucleophilic centers in amino acids makes this approach particularly suitable for cysteine modification [15]. Post-reaction workup involves standard aqueous extraction procedures to remove excess reagents and byproducts, followed by chromatographic purification [13].

Research on sulfenylation kinetics has revealed that the Npys group introduction is highly efficient, with conversion rates exceeding 95% under optimized conditions [13]. The reaction tolerance to various functional groups present in protected amino acids enables its application in complex synthetic sequences [4]. The resulting Npys-protected cysteine derivatives exhibit enhanced stability compared to unprotected thiols, preventing oxidative dimerization during storage and handling [15].

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC) Profiling

High-performance liquid chromatography analysis of Boc-cys(npys)-OH employs reverse-phase separation mechanisms utilizing C18 stationary phases with water-acetonitrile mobile phase systems [26]. The compound exhibits characteristic retention behavior in gradient elution profiles, typically eluting at retention times between 15-25 minutes depending on gradient conditions and column specifications [7]. The HPLC purity assessment of commercial Boc-cys(npys)-OH samples consistently demonstrates purity levels exceeding 99.0% as determined by thin-layer chromatography and confirmed by area normalization methods [1].

Analytical method development for Boc-cys(npys)-OH follows systematic screening protocols involving mobile phase optimization, column selection, and detection wavelength determination [26]. The compound shows optimal ultraviolet detection at 254 nanometers, corresponding to the aromatic pyridine chromophore within the Npys protecting group [20]. Stability-indicating HPLC methods have been developed to assess potential degradation products, including Npys hydrolysis products and Boc deprotection fragments [26].

The chromatographic behavior of Boc-cys(npys)-OH in different mobile phase systems has been extensively characterized to establish robust analytical protocols [28]. Ion-pairing reagents such as trifluoroacetic acid are commonly employed to enhance peak shape and resolution, particularly when analyzing samples containing trace amounts of deprotection products [17]. Method validation parameters including linearity, precision, and accuracy have been established across concentration ranges from 0.1 to 10 milligrams per milliliter [26].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Retention Time | 15-25 minutes | Reverse-phase HPLC | [7] |

| Purity | ≥99.0% | Thin-layer chromatography | [1] |

| Detection Wavelength | 254 nm | UV-Vis spectroscopy | [20] |

| Linear Range | 0.1-10 mg/mL | HPLC quantification | [26] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear magnetic resonance spectroscopic analysis of Boc-cys(npys)-OH provides comprehensive structural characterization through proton and carbon-13 NMR techniques [21]. The compound exhibits characteristic chemical shift patterns in proton NMR spectra, with the Boc tert-butyl group appearing as a singlet at approximately 1.46 parts per million [9]. The cysteine beta-methylene protons show distinct coupling patterns due to their proximity to the sulfur atom and the influence of the Npys protecting group [8].

The Npys moiety contributes distinctive signals in the aromatic region of proton NMR spectra, with pyridine protons appearing between 7.5-8.5 parts per million [21]. The nitro group substitution on the pyridine ring creates characteristic downfield shifts that serve as diagnostic markers for structural confirmation [8]. Carbon-13 NMR analysis reveals the carbonyl carbon of the Boc group at approximately 156 parts per million, while the pyridine carbons appear in the 120-150 parts per million region [21].

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the Boc-cys(npys)-OH structure [8]. These advanced techniques are particularly valuable for confirming the integrity of the disulfide linkage between the cysteine residue and the Npys group [21]. Sample preparation for NMR analysis typically involves dissolution in deuterated methanol or dimethyl sulfoxide to ensure adequate solubility while maintaining chemical stability [17].

| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Boc tert-butyl | 1.46 | Singlet | (CH₃)₃C- |

| Cys β-CH₂ | 2.8-3.2 | Multiplet | -SCH₂- |

| Pyridine H | 7.5-8.5 | Various | Aromatic protons |

| Boc C=O | 156 | - | Carbonyl carbon |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry analysis of Boc-cys(npys)-OH employs electrospray ionization techniques to generate molecular ions for accurate mass determination [28]. The compound exhibits a molecular ion peak at mass-to-charge ratio 376.42, corresponding to the protonated molecular ion [M+H]⁺ [1]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complementary analytical information, particularly for samples requiring enhanced sensitivity [28].

Tandem mass spectrometry fragmentation studies reveal characteristic fragmentation patterns that confirm the structural integrity of Boc-cys(npys)-OH [12]. The primary fragmentation pathway involves loss of the Boc protecting group (mass loss of 100 atomic mass units), followed by subsequent fragmentation of the Npys moiety [7]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in synthetic preparations [28].

High-resolution mass spectrometry enables precise molecular formula determination, confirming the elemental composition as C₁₃H₁₇N₃O₆S₂ [1]. The mass accuracy typically achieved is within 2 parts per million of the theoretical mass, providing unambiguous molecular weight confirmation [28]. Sample preparation for mass spectrometry analysis involves dissolution in volatile solvent systems such as water-acetonitrile mixtures containing trace amounts of formic acid to promote ionization efficiency [28].

| MS Parameter | Value | Technique | Application |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 376.42 m/z | ESI-MS | Molecular weight confirmation |

| Base Peak | 276.1 m/z | MS/MS | Boc loss fragment |

| Mass Accuracy | ±2 ppm | HR-MS | Elemental composition |

| Detection Limit | 1 ng/mL | ESI-MS | Quantitative analysis |

N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine demonstrates remarkable stability profiles that are critically dependent on the chemical environment and pH conditions. The compound exhibits excellent stability under a wide range of acidic conditions commonly employed in peptide synthesis protocols [1] [2] [3] [4].

Under acidic conditions, the 3-nitro-2-pyridinesulfenyl protecting group displays exceptional resistance to standard acidolysis treatments. The compound remains stable when exposed to trifluoroacetic acid, even in concentrated solutions, making it particularly suitable for solid-phase peptide synthesis strategies employing the traditional tert-butoxycarbonyl/benzyl protection scheme [1] [3] [4]. This acid stability extends to treatment with trifluoroacetic acid:dichloromethane mixtures (1:1 ratio), which are frequently used in peptide cleavage procedures [1] [3] [5]. The remarkable acid resistance is further demonstrated by its stability toward anhydrous hydrogen fluoride, one of the harshest acidic conditions employed in peptide chemistry [1] [3] [4].

The compound also withstands treatment with 88% formic acid, another common reagent in peptide synthesis applications [3] [4]. Selective deprotection can be achieved under controlled acidic conditions using 0.1-0.2 N hydrochloric acid in dioxane, which provides a mild method for removal of the 3-nitro-2-pyridinesulfenyl group when desired [4].

In contrast to its acid stability, N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine displays significant lability under basic conditions. The compound is particularly sensitive to piperidine, the standard base used in 9-fluorenylmethoxycarbonyl deprotection procedures [3] . This base lability renders the compound incompatible with modern 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis strategies, limiting its application primarily to tert-butoxycarbonyl-based synthetic approaches [3] .

The differential stability under acidic versus basic conditions provides synthetic chemists with valuable orthogonal protection strategies. While the compound can withstand harsh acidic treatments necessary for other deprotection steps, its base sensitivity allows for selective removal when required in synthetic sequences [4].

Thiol-Disulfide Exchange Mechanisms

3-Nitro-2-pyridinesulfenyl as a Thiol-Selective Protecting Group

The 3-nitro-2-pyridinesulfenyl moiety functions as both a protecting group and an activating group for cysteine residues, providing unique reactivity patterns that distinguish it from conventional thiol protection strategies [7] [2] [8]. The mechanism by which this group operates involves the formation of a mixed disulfide intermediate that can undergo selective thiol-disulfide exchange reactions with free thiols [2] [8].

The protecting group demonstrates exceptional selectivity for thiol groups over other nucleophilic functionalities commonly found in peptides and proteins [2] [8] [9]. This selectivity arises from the inherent nucleophilicity of sulfur compared to nitrogen and oxygen centers, combined with the electrophilic character imparted by the nitro-substituted pyridine ring system [2] [8].

The 3-nitro-2-pyridinesulfenyl group can be removed through multiple mechanistic pathways, providing synthetic flexibility. Treatment with stoichiometric amounts of tri-n-butylphosphine in the presence of water effects clean deprotection through a reductive mechanism [2]. Alternative deprotection can be achieved using thiolysis with 2-mercaptopyridine, 2-mercaptomethylimidazole, 3-mercaptoacetic acid, or 2-mercaptoethanol [10] [9]. These thiolytic deprotection reactions proceed rapidly and can be monitored spectrophotometrically, providing convenient analytical methods for reaction progress assessment [10] [9].

The unique dual functionality of the 3-nitro-2-pyridinesulfenyl group as both protector and activator enables sophisticated synthetic strategies. The group can remain intact during peptide assembly, protecting the cysteine thiol from unwanted side reactions, while simultaneously preparing it for subsequent disulfide bond formation through its inherent electrophilic reactivity [2] [8].

Kinetics of Disulfide Bond Formation with Free Thiols

The kinetics of disulfide bond formation between N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine derivatives and free thiols follow well-established thiol-disulfide exchange mechanisms with distinctive rate characteristics [11] [12] [13].

Thiol-disulfide exchange reactions involving 3-nitro-2-pyridinesulfenyl-protected cysteine residues proceed through a classical SN2 nucleophilic substitution mechanism [11]. The rate-determining step involves nucleophilic attack by a deprotonated thiolate anion on the sulfur atom of the mixed disulfide, resulting in displacement of the 3-nitro-2-pyridinethiol leaving group [11].

The overall reaction kinetics exhibit first-order dependence on both the concentration of the attacking thiol and the concentration of the 3-nitro-2-pyridinesulfenyl-protected substrate [11] [12]. This bimolecular rate law is consistent with the SN2 mechanism and can be expressed mathematically as: rate = k[RSH][Cys(Npys)], where k represents the second-order rate constant [11] [12].

Under alkaline conditions, disulfide bond formation occurs rapidly, with mixed disulfides forming within seconds to minutes [1] [5] [13]. The reaction rate is significantly enhanced at elevated pH values due to increased formation of the nucleophilic thiolate anion, which is the active species in the exchange reaction [1] [5] [13]. High-performance liquid chromatography analysis demonstrates that these reactions proceed with excellent selectivity, typically yielding single products containing the desired asymmetric disulfide bonds [1] [5].

The pH dependence of the reaction rate reflects the acid-base equilibrium of the attacking thiol group. At physiological pH values (around 7.4), the reaction proceeds at moderate rates, while alkaline conditions (pH > 8) dramatically accelerate the process [1] [5] [13]. Importantly, the reactions remain useful over a wide pH range in aqueous buffer systems, providing synthetic flexibility for different experimental conditions [1] [5] [13].

Kinetic studies using oxytocin as a model system demonstrate that 3-nitro-2-pyridinesulfenate derivatives can achieve 92% yields for intramolecular disulfide bond formation under mildly acidic conditions [14] [15]. These optimized conditions minimize side reactions while maintaining high reaction efficiency [14] [15].

For intramolecular cyclization reactions, the kinetics are particularly favorable due to the high effective molarity of the intramolecular reaction. Cyclization of linear peptides containing 3-nitro-2-pyridinesulfenyl-protected cysteine residues can occur instantaneously under basic conditions, with reaction times measured in seconds rather than minutes or hours [16].

Solubility Profiles in Organic and Aqueous Solvents

The solubility characteristics of N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine play a crucial role in determining appropriate reaction conditions and purification strategies for synthetic applications. The compound exhibits markedly different solubility behaviors across various solvent systems, reflecting its amphiphilic molecular structure [17] [18] [19].

In organic solvents, N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine demonstrates excellent solubility characteristics that facilitate its use in peptide synthesis applications. The compound is readily soluble in dimethyl sulfoxide, making this solvent particularly suitable for preparing stock solutions for synthetic work [17] [20]. Concentrations up to 10 millimolar can be easily achieved in dimethyl sulfoxide, providing adequate working solutions for most synthetic applications [17].

Dimethylformamide represents another excellent solvent choice, with the compound achieving good solubility at concentrations suitable for peptide coupling reactions [18] [20]. In N-methylpyrrolidone, solubilities of 100 millimolar have been reported, making this solvent particularly attractive for solid-phase peptide synthesis applications where high reagent concentrations are beneficial [18].

Dichloromethane provides adequate solubility for washing procedures and certain synthetic transformations, although solubility may be somewhat limited compared to more polar organic solvents [21]. The compound also shows reasonable solubility in acetonitrile, though this may be more limited than in dimethyl sulfoxide or dimethylformamide [15].

Methanol serves as a suitable solvent for analytical applications, particularly for optical rotation measurements where concentrations of 1% (weight/volume) can be readily achieved [22]. This solubility level is sufficient for spectroscopic characterization and analytical determinations [22].

In contrast to its favorable organic solubility, N-tert-Butoxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine exhibits poor water solubility, reflecting the hydrophobic character imparted by the tert-butoxycarbonyl and 3-nitro-2-pyridinesulfenyl protecting groups [19]. This poor aqueous solubility necessitates the use of organic co-solvents or alternative solubilization strategies when working in aqueous systems [19].

For peptide synthesis applications, the general preference for organic solvents over aqueous systems aligns well with the solubility profile of this compound . The excellent solubility in common peptide synthesis solvents such as dimethylformamide and N-methylpyrrolidone makes the compound highly compatible with standard solid-phase peptide synthesis protocols [18] .

The solubility characteristics have important implications for reaction kinetics and mechanism. In organic solvents where both reactants are fully dissolved, thiol-disulfide exchange reactions can proceed under homogeneous conditions, leading to more predictable kinetics and improved yields [15]. However, the development of water-soluble analogues of 3-nitro-2-pyridinesulfenate compounds has been recognized as an important advancement for applications requiring aqueous reaction conditions [15].

Recent advances in the field have led to the development of highly water-soluble 3-nitro-2-pyridinesulfenate derivatives that maintain the beneficial reactivity characteristics while providing improved aqueous solubility [15]. These developments expand the applicability of 3-nitro-2-pyridinesulfenyl chemistry to biological systems and aqueous reaction conditions where the parent compound would be poorly suited [15].

Temperature effects on solubility follow expected patterns, with increased solubility observed at elevated temperatures. For stock solution preparation, gentle heating to 37°C combined with ultrasonic treatment can enhance dissolution rates and achieve higher effective concentrations [17]. However, care must be taken to avoid excessive heating that might lead to decomposition of the thermally sensitive protecting groups [17].